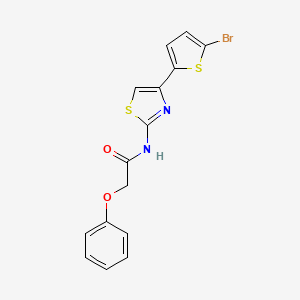

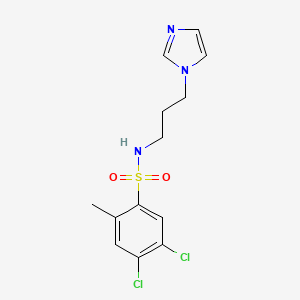

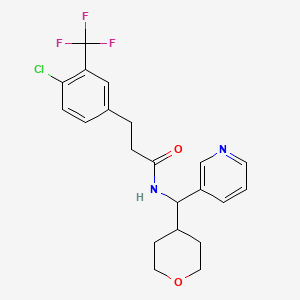

![molecular formula C19H20N4O2S3 B2482043 N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1040653-58-4](/img/structure/B2482043.png)

N-cyclopentyl-2-((7-oxo-2-thioxo-3-(o-tolyl)-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The scientific interest in heterocyclic compounds, particularly those containing pyrimidine and thiazolo[4,5-d]pyrimidine rings, stems from their broad range of biological activities and applications in medicinal chemistry. These compounds often exhibit potent antitumor, antimicrobial, and anti-inflammatory activities due to their unique molecular structures and reactivity (Edrees & Farghaly, 2017).

Synthesis Analysis

The synthesis of similar heterocyclic compounds typically involves multistep reactions, starting from simple precursors to achieve the desired complex structures. For example, the synthesis of benzo[6″,7″]cyclohepta[1″,2″:4′,5′]pyrido[2′,3′-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones was accomplished through reactions involving 2-dimethylaminomethylenebenzosuberone with amino-thioxo-pyrimidinones and subsequent cyclization steps (Edrees & Farghaly, 2017).

Molecular Structure Analysis

Molecular structure analysis of these compounds often employs techniques such as NMR, IR, and X-ray single-crystal determination to elucidate their geometries, bonding, and configurations. For instance, N-cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]-acetamide dihydrate's structure was comprehensively characterized, highlighting the importance of theoretical and experimental methods in confirming molecular structures (Orek, Koparir, & Koparır, 2012).

Chemical Reactions and Properties

The reactivity of thiazolo[4,5-d]pyrimidin-5-yl compounds with various reagents can lead to a wide range of derivatives, showcasing their versatile chemical properties. These reactions often involve cyclocondensation, nucleophilic substitution, and electrophilic addition, enabling the synthesis of compounds with potential biological activities (Desenko et al., 1998).

科学的研究の応用

Synthesis and Potential Anticancer Agents

The compound has been utilized in the synthesis of novel heterocyclic compounds exhibiting moderate to high anticancer activity against various cancer cell lines. For instance, Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles demonstrating significant anticancer activity against the MCF-7 human breast carcinoma cell line, highlighting the potential of such compounds in cancer therapy Abdelhamid et al., 2016.

Antimicrobial Applications

El Azab and Abdel-Hafez (2015) developed novel thiazolidinone derivatives containing the thieno[d]pyrimidine-4-one moiety, which were screened for in vitro antimicrobial activity. The compounds showed promising biological activity against a range of bacteria and fungi, indicating their potential as antimicrobial agents El Azab & Abdel-Hafez, 2015.

Insecticidal Properties

Research by Fadda et al. (2017) explored the synthesis of heterocycles incorporating a thiadiazole moiety, showing insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. This demonstrates the compound's utility in developing novel insecticides Fadda et al., 2017.

Synthesis of Derivatives with Varied Biological Activities

The versatility of the compound extends to the synthesis of various derivatives with potential biological activities. For instance, Annareddygari et al. (2022) demonstrated the efficient synthesis of thiazole fused triazolo[4,5-d]pyrimidin-7-ones, showing potent inhibition against several pathogenic microorganisms, underscoring the compound's broad applicability in medicinal chemistry Annareddygari et al., 2022.

作用機序

特性

IUPAC Name |

N-cyclopentyl-2-[[3-(2-methylphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S3/c1-11-6-2-5-9-13(11)23-16-15(28-19(23)26)17(25)22-18(21-16)27-10-14(24)20-12-7-3-4-8-12/h2,5-6,9,12H,3-4,7-8,10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJBUVJYQRPNTTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C3=C(C(=O)NC(=N3)SCC(=O)NC4CCCC4)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

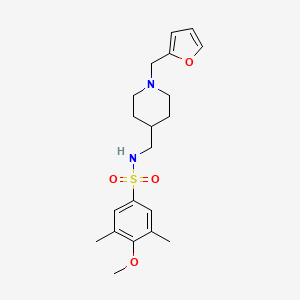

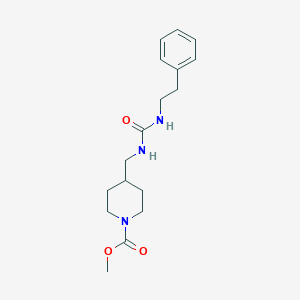

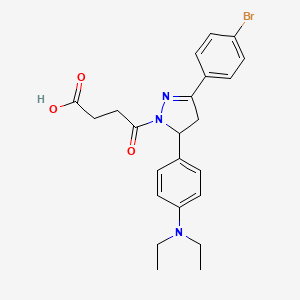

![N-Tert-butyl-2-(6-cyclopropylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2481960.png)

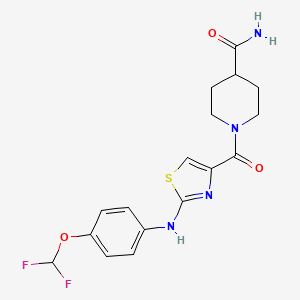

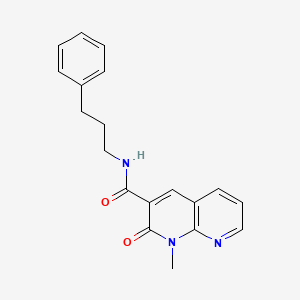

![N-(2-methoxyphenyl)-2-({6-[4-(3-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}thio)acetamide](/img/structure/B2481961.png)

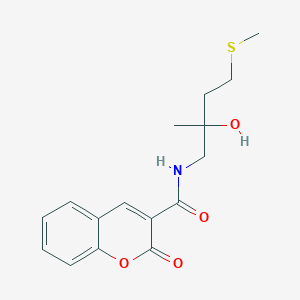

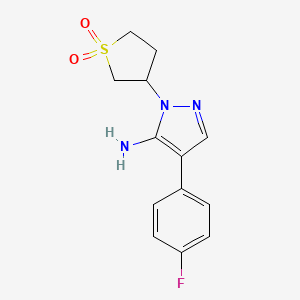

![2-(4-Oxoquinazolin-3-yl)-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]acetamide](/img/structure/B2481964.png)

![N-(4-butylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2481975.png)